2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol
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Overview
Description
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol is a complex organic compound with the molecular formula C₁₇H₂₀O₂ It is characterized by a naphthalene ring substituted with a cyclopentyl group that contains a hydroxymethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentylmethyl group, which is then attached to the naphthalene ring through a series of reactions involving halogenation, nucleophilic substitution, and reduction.
Halogenation: The cyclopentylmethyl group is first halogenated using reagents like bromine or chlorine to form a halomethylcyclopentane.
Nucleophilic Substitution: The halomethylcyclopentane undergoes nucleophilic substitution with a naphthalen-1-ol derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization with groups like nitro, sulfonyl, or alkyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄), alkylating agents (RCl/AlCl₃)
Major Products
Oxidation: Carboxylic acids
Reduction: Dihydro derivatives
Substitution: Nitro, sulfonyl, or alkyl-substituted naphthalenes
Scientific Research Applications
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure allows it to be used in the synthesis of novel polymers and materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. The hydroxymethyl group forms hydrogen bonds with key amino acid residues in the active site of the enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators . This interaction is crucial for its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-{[1-(Hydroxymethyl)cyclopropyl]methyl}naphthalen-1-ol: Similar structure but with a cyclopropyl group.
Uniqueness
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol is unique due to its specific cyclopentyl substitution, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
922165-50-2 |
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Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[[1-(hydroxymethyl)cyclopentyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H20O2/c18-12-17(9-3-4-10-17)11-14-8-7-13-5-1-2-6-15(13)16(14)19/h1-2,5-8,18-19H,3-4,9-12H2 |
InChI Key |
KHTBTCUCUFQIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=C(C3=CC=CC=C3C=C2)O)CO |
Origin of Product |
United States |
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